molecular formula C2HgN2 B151634 Mercuric cyanide CAS No. 592-04-1

Mercuric cyanide

Cat. No.: B151634
CAS No.: 592-04-1
M. Wt: 252.63 g/mol
InChI Key: FQGYCXFLEQVDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercuric cyanide, also known as mercury(II) cyanide, is a highly toxic compound composed of mercury and cyanide. It appears as a colorless crystalline solid or white powder and is odorless. This compound is highly soluble in polar solvents such as water, alcohol, and ammonia, but it is slightly soluble in ether and insoluble in benzene and other hydrophobic solvents .

Mechanism of Action

Target of Action

Mercuric cyanide, also known as Mercury (II) cyanide, is a poisonous compound of mercury and cyanide . The primary targets of this compound are the sulfhydryl groups of renal enzymes and sodium carriers . These targets play a crucial role in energy generation for sodium transport and the transportation system itself .

Mode of Action

This compound interacts with its targets by forming a firm attachment with the sulfhydryl group of a renal enzyme or a sodium carrier . This interaction disrupts the normal functioning of these targets, leading to the failure of the sodium transporting system .

Biochemical Pathways

This compound affects the biochemical pathways involved in energy generation for sodium transport . The disruption of these pathways leads to downstream effects such as the failure of the sodium transporting system . Additionally, mercury and cyanide form this compound complexes that are held together with a strong, covalent Hg-carbon bond . These toxic complexes are proposed to be prevalent in terrestrial and aquatic environments around mining sites .

Pharmacokinetics

This compound is highly soluble in polar solvents such as water, alcohol, and ammonia; slightly soluble in ether; and insoluble in benzene and other hydrophobic solvents . This solubility profile impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and therefore its bioavailability.

Result of Action

The action of this compound results in a range of detrimental cellular changes. It binds with the sulfhydryl and selenohydryl groups on albumin present in the plasma, disrupting receptors, and intracellular signals . It induces the production of free radicals and alters cellular redox potential . Additionally, it can disrupt cellular signaling pathways, involved in cell growth, differentiation, and apoptosis . Its permeability across the blood–brain barrier makes it severely neurotoxic .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s toxicity can increase in mining regions that introduce cyanidation as a mercury-free alternative in artisanal and small-scale gold mining communities . Furthermore, the compound’s action can be influenced by its physical state and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

Mercuric cyanide interacts with various biomolecules, primarily through its affinity for thiol or sulfhydryl groups of proteins . This binding can disrupt many metabolic pathways and physiological processes .

Cellular Effects

This compound can have detrimental effects on various types of cells. Long-term exposure to mercury, a component of this compound, can damage the nervous system causing tremors, spasms, memory loss, hallucinations, severe sadness, and increased excitability . Alterations in the histopathology and cytology are the initial indications of stress upon mercury toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves the high-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins . This binding can promote oxidative stress, lipid peroxidation, mitochondrial dysfunction, and changes in heme metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, mercury-cyanide complexes form when tailings contaminated with mercury are exposed to cyanide . These complexes are highly mobile in the environment .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the acute lethal dosage of hydrogen cyanide, a component of this compound, in most animal species is 2 mg/kg .

Metabolic Pathways

This compound can disrupt various metabolic pathways. It alters the biology of the cell by disrupting many metabolic pathways and different physiological processes .

Transport and Distribution

Mercuric ions, a component of this compound, are taken up by and accumulate in numerous organs, including the brain, intestine, kidney, liver, and placenta . This transport and distribution within cells and tissues are facilitated by transmembrane proteins that mediate the transport of Hg2+ and its derivatives into and out of the cell .

Subcellular Localization

Mercury, a component of this compound, is known to permeate across the blood-brain barrier, making it severely neurotoxic

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercuric cyanide can be synthesized through several methods:

    Mercuric oxide reacts with aqueous hydrogen cyanide to form this compound and water:

    Reaction with Hydrogen Cyanide: HgO+2HCNHg(CN)2+H2O\text{HgO} + 2\text{HCN} \rightarrow \text{Hg(CN)}_2 + \text{H}_2\text{O} HgO+2HCN→Hg(CN)2​+H2​O

    Reaction with Prussian Blue: Mixing mercuric oxide with finely powdered Prussian blue also yields this compound.

    Treating mercuric sulfate with potassium ferrocyanide in water produces this compound along with potassium sulfate and ferrous sulfate:

    Reaction with Potassium Ferrocyanide: K4Fe(CN)6+3HgSO43Hg(CN)2+2K2SO4+FeSO4\text{K}_4\text{Fe(CN)}_6 + 3\text{HgSO}_4 \rightarrow 3\text{Hg(CN)}_2 + 2\text{K}_2\text{SO}_4 + \text{FeSO}_4 K4​Fe(CN)6​+3HgSO4​→3Hg(CN)2​+2K2​SO4​+FeSO4​

Properties

IUPAC Name

dicyanomercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CN.Hg/c2*1-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGYCXFLEQVDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[Hg]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Hg(CN)2, C2HgN2
Record name MERCURIC CYANIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3829
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060457
Record name Mercuric cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mercuric cyanide appears as odorless tetragonal crystals or white powder. Toxic by inhalation (dust, and the hydrogen cyanide from decomposition) and by ingestion. Toxic oxides of nitrogen are produced in fires., Colorless to white powder that darkens with light exposure; [Merck Index] Soluble in cold water (9.3 g/100 ml); [Sullivan, p. 707]
Record name MERCURIC CYANIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3829
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercury(II) cyanide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2574
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes
Record name MERCURIC CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 g/13 ml water; 1 g/2 ml boiling water, 1 g /13 ml alcohol; 1 g/4 ml methanol, Slightly soluble in ether., 9.3 G SOL IN 100 ML WATER @ 14 °C, For more Solubility (Complete) data for MERCURIC CYANIDE (8 total), please visit the HSDB record page.
Record name MERCURIC CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

4 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.00 g/cu cm @ 20 °C
Record name MERCURIC CYANIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3829
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MERCURIC CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

CYANIDE HAS VERY HIGH AFFINITY FOR IRON IN FERRINC STATE. WHEN ABSORBED /CYANIDE/ ... REACTS READILY WITH ... IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA; CELLULAR RESPIRATION IS THUS INHIBITED & CYTOTOXIC HYPOXIA RESULTS. SINCE UTILIZATION OF OXYGEN IS BLOCKED, VENOUS BLOOD IS OXYGENATED AND IS ALMOST AS BRIGHT RED AS ARTERIAL BLOOD. RESPIRATION IS STIMULATED BECAUSE CHEMORECEPTIVE CELLS RESPOND AS THEY DO TO DECREASED OXYGEN. A TRANSIENT STAGE OF CNS STIMULATION WITH HYPERPNEA AND HEADACHE IS OBSERVED; FINALLY THERE ARE HYPOXIC CONVULSIONS AND DEATH DUE TO RESPIRATORY ARREST. /CYANIDE/, THE CORTICAL GRAY MATTER, HIPPOCAMPUS (H1), CORPORA STRIATA, & SUBSTANTIA NIGRA ARE COMMONLY AFFECTED /BY CYANIDE/. ... CYANIDE ALSO HAS PROPENSITY FOR DAMAGING WHITE MATTER, PARTICULARLY CORPUS CALLOSUM. CYANIDE INHIBITS CYTOCHROME OXIDASE & PRODUCES CYTOTOXIC ANOXIA, BUT ALSO CAUSES HYPOTENSION THROUGH ITS EFFECTS ON HEART. /CYANIDE/, SINGLE DOSES OF CYANIDE PRODUCE ALTERATIONS IN PATTERN OF BRAIN METABOLITES CONSISTENT WITH DECR IN OXIDATIVE METABOLISM & INCR IN GLYCOLYSIS. DECR IN BRAIN GAMMA-AMINOBUTYRIC ACID ... HAVE BEEN ASCRIBED TO CYANIDE INHIBITION OF GLUTAMIC ACID DECARBOXYLASE. /CYANIDE/, The cyanide ion (CN-) forms complexes with a number of other chemicals (eg, in tissues) and has a strong affinity for cobalt. /Cyanide ion/, /CYANIDE/ ... REACTS ... WITH TRIVALENT IRON OF CYTOCHROME OXIDASE IN MITOCHONDRIA TO FORM THE CYTOCHROME OXIDASE-CN COMPLEX ... THE CYTOCHROME-OXIDASE-CN COMPLEX IS DISSOCIABLE; THE MITOCHONDRIAL ENZYME SULFURTRANSFERASE ... MEDIATES TRANSFER OF SULFUR FROM THIOSULFATE TO CYANIDE ION. THUS, THIOCYANATE IS FORMED ... KINETIC STUDIES INDICATE THAT THE CLEAVAGE OF THE THIOSULFATE SULFUR-SULFUR BOND IS THE RATE-LIMITING STEP IN THIS REACTION. RELATIVELY MINOR PATHWAYS INCL COMBINATION WITH CYSTINE TO FORM 2-IMINO-THIAZOLIDINE-4-CARBOXYLIC ACID, OXIDATION TO CARBON DIOXIDE & FORMATE, & FORMATION OF CYANOCOBALAMIN. /CYANIDE/
Record name MERCURIC CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless, tetragonal crystals or white powder, Transparent prisms

CAS No.

592-04-1
Record name MERCURIC CYANIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3829
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mercuric cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercuric cyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury cyanide (Hg(CN)2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mercuric cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mercury dicyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERCURIC CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes at 320 °C
Record name MERCURIC CYANIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercuric cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.